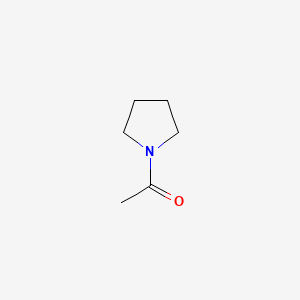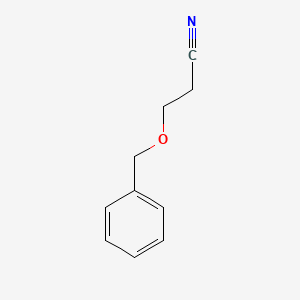
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivatives employs versatile methodologies, including one-pot and multi-component reactions. A practical synthesis approach for related benzodiazepine derivatives highlights regioselective functionalization and demonstrates the adaptability of these methods for creating dipeptidomimetics (Lauffer & Mullican, 2002). Additionally, stereocontrolled synthesis techniques have been developed to yield chiral benzodiazepine scaffolds, further expanding the chemical versatility of this class (Herrero et al., 2003).
Molecular Structure Analysis
The molecular structure of benzodiazepines, including the subject compound, often features complex ring systems that influence their physical and chemical properties. Crystallography studies provide detailed insights into the conformation and stereochemistry of benzodiazepine derivatives, revealing distorted ring conformations stabilized by hydrogen bonding (Kumaradhas et al., 2007).
Chemical Reactions and Properties
Benzodiazepine derivatives undergo a variety of chemical reactions, including N-alkylation, ring-opening cyclization, and condensation, to produce a wide range of functionalized molecules. Novel synthetic methods have been developed, highlighting the chemical reactivity and potential for generating diverse benzodiazepine-based structures (Shaabani et al., 2009; Wang et al., 2008).
科学的研究の応用
Influence on Plant Growth
- A study by Asakavičiūtė et al. (2013) explored the influence of 1,5-benzodiazepine derivatives, including 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, on the growth of narrow-leafed lupin (Lupinus angustifolius L.). These compounds were found to stimulate lupin root growth, stem elongation, and overall biomass. They also reduced the infestation of lupin plants with Fusarium and Colletotrichum fungi, suggesting potential agricultural applications (Asakavičiūtė et al., 2013).
Synthesis of Dipeptide Mimetics
- Lauffer and Mullican (2002) developed a method for synthesizing a derivative of 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which acts as a dipeptide mimetic. This compound has potential applications in the synthesis of inhibitors for interleukin-1beta converting enzyme, which is relevant in pharmaceutical research (Lauffer & Mullican, 2002).
Pharmacological Properties
- A study by Nawrocka et al. (1996) investigated the pharmacological properties of 4-methyl-5-oxalo-1H-2,3,4,5-tetrahydro-1,5-benzodiazepin-2-one and its derivatives, which are closely related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde. These compounds exhibited anxiolytic and antidepressive activities, indicating their potential in psychotherapeutic applications (Nawrocka et al., 1996).
Antibacterial Activities
- Akbarzadeh et al. (2012) synthesized new derivatives of 1H-1,5-benzodiazepine, including compounds structurally related to 3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and evaluated their in vitro antibacterial activities. This suggests potential applications in the development of new antibacterial agents (Akbarzadeh et al., 2012).
将来の方向性
特性
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(7-14)10-5-3-2-4-9(10)12-11(8)15/h2-5,7-8H,6H2,1H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIQEBMKCDEDBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908915 |
Source


|
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
CAS RN |
104310-02-3 |
Source


|
| Record name | 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-3-methyl-4-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104310023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methyl-2,3-dihydro-1H-1,5-benzodiazepine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














